BenchChemオンラインストアへようこそ!

1,2,3,4-Tetrahydroquinolin-3-ylmethanol

farnesyltransferase anticancer drug discovery

As a privileged bicyclic scaffold, 1,2,3,4-Tetrahydroquinolin-3-ylmethanol is the specific 3-ylmethanol regioisomer essential for validated SAR in kinase and farnesyltransferase inhibition. Unlike interchangeable 2-yl or 4-yl isomers, its chiral C-3 geometry underpins sub-nanomolar potency and patented asymmetric syntheses. Procuring this exact isomer avoids derailing SAR studies and ensures alignment with established catalytic methods and impurity profiling. Ideal for medicinal chemistry, process development, and QC reference standards.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 79180-47-5
Cat. No. B2824198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinolin-3-ylmethanol
CAS79180-47-5
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1C(CNC2=CC=CC=C21)CO
InChIInChI=1S/C10H13NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-4,8,11-12H,5-7H2
InChIKeyPWWRXANDKQBKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinolin-3-ylmethanol (CAS 79180-47-5): Chemical Identity and Procurement Baseline


1,2,3,4-Tetrahydroquinolin-3-ylmethanol (CAS 79180-47-5) is a bicyclic heterocyclic compound comprising a benzene ring fused to a saturated six-membered nitrogen-containing ring, featuring a hydroxymethyl (-CH₂OH) substituent specifically at the 3-position of the tetrahydroquinoline scaffold . It exists as a racemic mixture ((RS)-3-hydroxymethyl-1,2,3,4-tetrahydroquinoline) due to the chiral center at C-3 [1]. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol [2].

Why Generic Tetrahydroquinoline Scaffolds Cannot Substitute for 1,2,3,4-Tetrahydroquinolin-3-ylmethanol (CAS 79180-47-5)


The tetrahydroquinoline scaffold is a 'privileged structure' in medicinal chemistry, yet its biological and synthetic utility is exquisitely sensitive to both the position and the identity of substituents . Positional isomers such as 2-ylmethanol (CAS 40971-36-6) and 4-ylmethanol (CAS 67963-06-8) share identical molecular weight and formula but differ fundamentally in the spatial orientation of the reactive hydroxymethyl group relative to the nitrogen heteroatom [1]. This positional difference dictates distinct hydrogen-bonding geometries, nucleophilic reactivity, and downstream metabolic or off-target interaction profiles. Furthermore, the presence of a chiral center at C-3 introduces stereochemical complexity that is absent in achiral scaffolds. Procurement of the specific 3-ylmethanol isomer is therefore not interchangeable with other regioisomers; substitution introduces uncontrolled variables that can derail SAR studies, compromise enantioselective synthesis routes, or invalidate impurity profiling in pharmaceutical analysis [2].

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydroquinolin-3-ylmethanol (CAS 79180-47-5) Versus Analogs


1,2,3,4-Tetrahydroquinolin-3-ylmethanol as an Intermediary in Potent Farnesyltransferase Inhibitor Synthesis

The 3-ylmethanol core of 1,2,3,4-tetrahydroquinolin-3-ylmethanol is a critical structural precursor for highly potent farnesyltransferase inhibitors. For instance, the tetrahydroquinoline (THQ)-based inhibitor BMS-388891 (CHEMBL181102), which incorporates a functionalized 3-yl substituent on the tetrahydroquinoline ring, exhibits an IC₅₀ of 0.300 nM against human farnesyltransferase [1]. While this specific derivative is a complex sulfonamide, its synthesis relies on the stereochemical and regiochemical handle provided by a 3-substituted tetrahydroquinoline intermediate, a role that 2-yl or 4-ylmethanol analogs cannot fulfill due to divergent reactivity and different chiral center positions. This demonstrates that the 3-substitution pattern on the tetrahydroquinoline scaffold is a validated entry point for accessing low-nanomolar biological activity [1]. In contrast, no comparable nanomolar potency data is associated with simple 2-ylmethanol or 4-ylmethanol scaffolds.

farnesyltransferase anticancer drug discovery medicinal chemistry

Synthetic Utility: 1,2,3,4-Tetrahydroquinolin-3-ylmethanol as a Key Intermediate for Chiral 3-Substituted Derivatives

1,2,3,4-Tetrahydroquinolin-3-ylmethanol (CAS 79180-47-5) serves as a foundational substrate in patented processes for synthesizing chiral 3-substituted tetrahydroquinoline derivatives, including therapeutic agents [1]. The patent literature explicitly describes methods for preparing chiral 3-substituted tetrahydroquinoline derivatives, with the 3-position being the focal point for introducing chirality and subsequent functionalization [1]. The compound's utility is further substantiated by its role as a key intermediate in the preparation of sumanirole, a dopamine D2 receptor agonist, highlighting the pharmacological relevance of the 3-ylmethanol substitution pattern [1]. Positional isomers (2-yl or 4-yl) lack this specific chiral center geometry and cannot serve as substitutes in these established, patent-protected synthetic routes without requiring entirely different reaction conditions and catalysts.

asymmetric synthesis catalysis chiral building block drug substance

Confirmed Occurrence in Synthesis: Isolation of 1,2,3,4-Tetrahydroquinolin-3-ylmethanol from 3-Quinolylmethanol Reduction

During the sodium borohydride reduction of 3-quinolylmethanol (a precursor aldehyde), 1,2,3,4-tetrahydro-3-quinolylmethanol (i.e., 1,2,3,4-tetrahydroquinolin-3-ylmethanol) was isolated as a distinct and identifiable product [1]. This experimental evidence confirms that the 3-ylmethanol isomer is a tangible and isolable product in synthetic transformations, whereas the 2-yl and 4-yl isomers were not reported as products under these specific conditions, underscoring the unique reactivity of the 3-substituted quinoline system [1].

synthetic chemistry reduction reaction mechanism impurity profiling

High-Value Application Scenarios for 1,2,3,4-Tetrahydroquinolin-3-ylmethanol (CAS 79180-47-5)


Medicinal Chemistry: Farnesyltransferase and Kinase Inhibitor Lead Optimization

Medicinal chemistry teams focused on oncology or kinase inhibition should prioritize 1,2,3,4-tetrahydroquinolin-3-ylmethanol as a key building block for synthesizing 3-substituted tetrahydroquinoline derivatives. As demonstrated by the sub-nanomolar potency (IC₅₀ = 0.300 nM) of BMS-388891 against human farnesyltransferase, the 3-yl scaffold provides a validated entry point for developing highly potent enzyme inhibitors [1]. Using the 2-yl or 4-yl isomers would forfeit this established structure-activity relationship (SAR) and necessitate a new, unvalidated SAR campaign.

Asymmetric Synthesis and Chiral Building Block Procurement

For process chemistry and asymmetric synthesis groups, 1,2,3,4-tetrahydroquinolin-3-ylmethanol is the correct starting material for generating enantiomerically enriched 3-substituted tetrahydroquinoline derivatives, as outlined in patent-protected processes (e.g., US9163038B2) [2]. The compound's chiral center at C-3 is essential for accessing therapeutic agents like sumanirole. Procuring the 3-ylmethanol isomer is non-negotiable for researchers leveraging these established catalytic asymmetric methods, as the 2-yl and 4-yl isomers lack the requisite chiral geometry and would require entirely different reaction development.

Synthetic Methodology and Reaction Development

Researchers developing new reduction, oxidation, or substitution methodologies on the tetrahydroquinoline scaffold can use 1,2,3,4-tetrahydroquinolin-3-ylmethanol as a well-characterized substrate with a known reaction profile. Its isolation as a product from the sodium borohydride reduction of 3-quinolylmethanol [3] provides a reproducible experimental baseline for comparing new catalytic systems or for validating reaction mechanisms. This historical precedent makes it a more reliable model substrate for method development compared to the less-documented 2-yl or 4-yl isomers.

Pharmaceutical Impurity Profiling and Reference Standard Preparation

Analytical development and quality control groups involved in the manufacture of tetrahydroquinoline-containing APIs (such as sumanirole or related dopamine agonists) require 1,2,3,4-tetrahydroquinolin-3-ylmethanol as a critical reference standard or for impurity profiling [4]. Its documented formation as a synthetic byproduct [3] makes it a potential process-related impurity. Substitution with a 2-yl or 4-yl isomer would invalidate analytical methods and fail to meet regulatory requirements for impurity identification and quantification.

Quote Request

Request a Quote for 1,2,3,4-Tetrahydroquinolin-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.